

# A Structural Showdown: Taniborbactam vs. Vaborbactam Binding Modes in $\beta$ -Lactamase Inhibition

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## Compound of Interest

Compound Name: *Taniborbactam*

Cat. No.: *B611149*

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In the ongoing battle against antibiotic resistance, the development of novel  $\beta$ -lactamase inhibitors is paramount. **Taniborbactam** and vaborbactam, two boronic acid-based inhibitors, represent significant advancements in this field. While both effectively neutralize serine  $\beta$ -lactamases (SBLs), **taniborbactam** exhibits a broader spectrum of activity that includes clinically important metallo- $\beta$ -lactamases (MBLs). This guide provides a detailed structural and quantitative comparison of the binding modes of these two inhibitors, offering valuable insights for researchers, scientists, and drug development professionals.

## At a Glance: Key Differences and Similarities

Feature	Taniborbactam	Vaborbactam
Core Structure	Bicyclic boronate	Monocyclic boronate
Mechanism of Action (SBLs)	Reversible covalent inhibition	Reversible covalent inhibition
Mechanism of Action (MBLs)	Competitive inhibition	No significant activity
Spectrum of Activity	Broad-spectrum (SBLs and MBLs)	Primarily Class A and C SBLs

## Quantitative Comparison of Inhibitory Activity

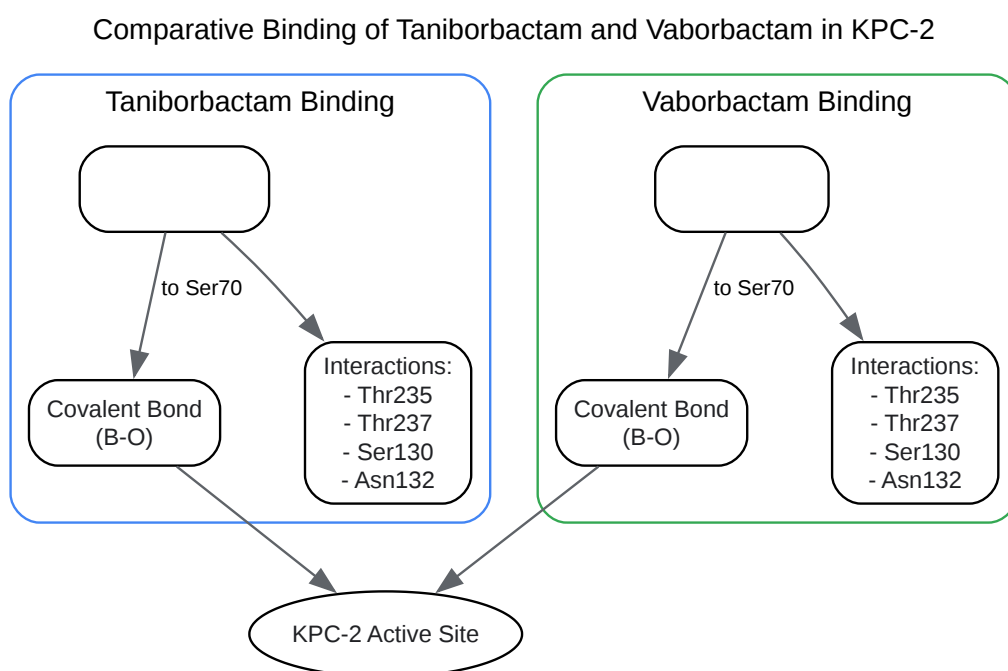
The following table summarizes the kinetic and inhibitory parameters of **taniborbactam** and vaborbactam against a panel of clinically relevant  $\beta$ -lactamases.

Enzyme	Class	Inhibitor	Ki ( $\mu$ M)	IC50 ( $\mu$ M)	k2/Ki (M-1s-1)	koff (10-4 s-1)	t1/2 (min)
KPC-2	A (SBL)	Taniborbactam	0.017	-	104 - 105	1.1 - 3.8	30 - 105
Vaborbactam	-	-	103	-	5 - 32		
CTX-M-15	A (SBL)	Taniborbactam	0.002	-	104 - 105	1.1 - 3.8	30 - 105
Vaborbactam	-	-	103	-	5 - 32		
P99 AmpC	C (SBL)	Taniborbactam	-	-	104 - 105	1.1 - 3.8	30 - 105
Vaborbactam	-	-	103	-	5 - 32		
NDM-1	B (MBL)	Taniborbactam	0.081	-	-	-	-
Vaborbactam	>50,000	-	-	-	-		
VIM-2	B (MBL)	Taniborbactam	0.019	-	-	-	-
Vaborbactam	>50,000	-	-	-	-		
IMP-1	B (MBL)	Taniborbactam	>30	-	-	-	-

Data compiled from multiple sources.[\[1\]](#)[\[2\]](#)

## Structural Insights into Binding Modes

High-resolution X-ray crystallography studies have elucidated the binding modes of both **taniborbactam** and vaborbactam to serine  $\beta$ -lactamases, such as KPC-2.[3][4] Both inhibitors form a reversible covalent bond between their boron atom and the catalytic Ser70 residue in the enzyme's active site.[3] The overall binding geometries are remarkably similar, with the carboxylate groups of both inhibitors interacting with the side chains of Thr235, Thr237, and Ser130.[3]

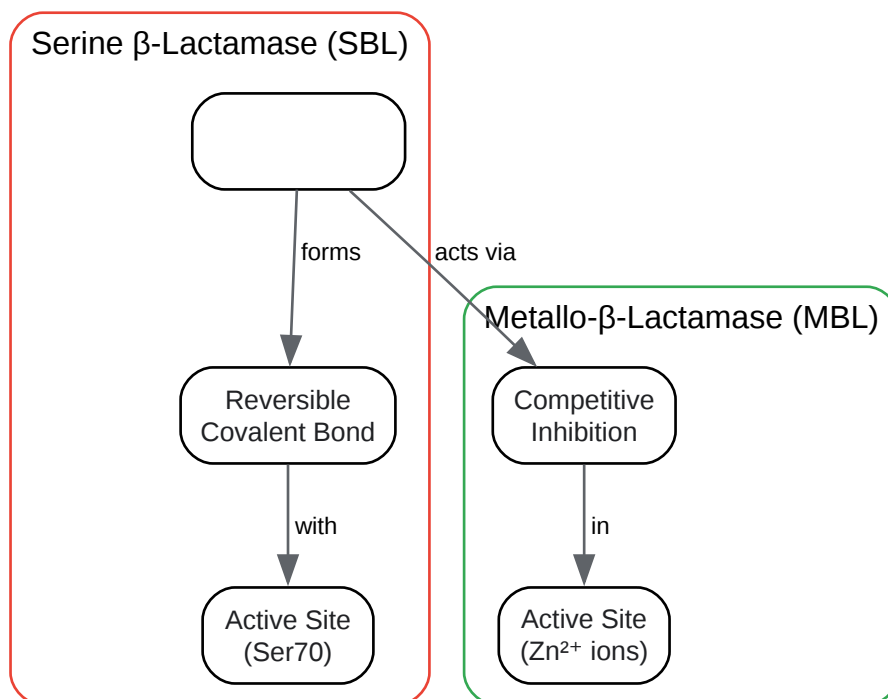


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Comparative binding modes in a serine  $\beta$ -lactamase.

A key differentiator lies in **taniborbactam**'s ability to inhibit metallo- $\beta$ -lactamases. In MBLs, **taniborbactam** acts as a competitive inhibitor, where its boronic acid moiety interacts with the zinc ions in the active site, mimicking the tetrahedral transition state of substrate hydrolysis.[1][2] Vaborbactam lacks this capability.[5]

## Taniborbactam's Dual Inhibition Mechanism



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